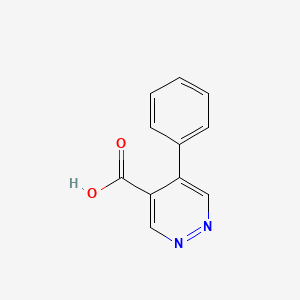

5-Phenylpyridazine-4-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-phenylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-7-13-12-6-9(10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIZQFJYTYBRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenylpyridazine 4 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections for the Phenylpyridazine Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. For 5-Phenylpyridazine-4-carboxylic acid, two primary retrosynthetic disconnections are considered for the phenylpyridazine core.

The first key disconnection is the carbon-carbon bond between the phenyl group and the pyridazine (B1198779) ring at the C5 position. This is a common strategy for biaryl compounds and points towards a cross-coupling reaction as the final key step in the synthesis. This approach simplifies the target molecule into two key synthons: a pyridazine ring halogenated at the 5-position (e.g., 5-bromo- or 5-chloropyridazine-4-carboxylic acid ester) and a phenyl organometallic reagent, such as phenylboronic acid. This strategy is advantageous as it allows for late-stage introduction of the phenyl group, enabling the synthesis of various analogues.

The second fundamental disconnection breaks down the pyridazine ring itself. The most common approach for pyridazine synthesis involves the condensation of a hydrazine (B178648) with a 1,4-dicarbonyl compound. chemtube3d.com This disconnection reveals a hydrazine synthon and a 1,4-dicarbonyl synthon containing the necessary phenyl and carboxylate precursor functionalities. This classical approach builds the heterocyclic core from acyclic precursors. These two disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Classical Synthetic Routes to Pyridazine Carboxylic Acids

Classical methods for constructing the pyridazine ring have long been established, primarily relying on cycloaddition and condensation reactions to form the core heterocyclic structure.

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings. nih.gov For pyridazines, the inverse-electron-demand aza-Diels-Alder reaction is particularly effective. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, reacts with an electron-rich dienophile. organic-chemistry.org The reaction proceeds through a [4+2] cycloaddition followed by the elimination of a small molecule (e.g., N₂) to yield the aromatic pyridazine ring.

The regioselectivity of the cycloaddition is a critical factor, and it is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. nih.govorganic-chemistry.org For instance, the reaction of 1,2,3-triazines with 1-propynylamines has been shown to produce 6-aryl-pyridazin-3-amines with high regioselectivity under metal-free, neutral conditions. organic-chemistry.org This methodology offers a direct route to substituted pyridazines with broad substrate compatibility. organic-chemistry.orgorganic-chemistry.org

| Diene | Dienophile | Conditions | Product Type | Reference |

| 1,2,3-Triazines | 1-Propynylamines | Neutral, metal-free | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| 1,2,4,5-Tetrazines | Alkenes/Alkynes | Thermal/Lewis Acid | Substituted Pyridazines | organic-chemistry.org |

| Phenylazosulfonates | Furans | Thermal | Pyridazinium salts | organic-chemistry.org |

This table provides examples of cycloaddition strategies for pyridazine synthesis.

Intramolecular Diels-Alder reactions have also been employed, where a pyridazine ring is tethered to an alkyne side chain, leading to the formation of fused ring systems upon thermal induction. mdpi.com

The most traditional and widely used method for synthesizing the pyridazine core is the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid or ester) with hydrazine or its derivatives. chemtube3d.comrsc.org The reaction proceeds via the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com

The synthesis of 5-Phenylpyridazine-4-carboxylic acid via this route would require a precursor such as 2-formyl-3-phenyl-3-oxopropanoic acid or a related β-dicarbonyl compound. The condensation with hydrazine hydrate (B1144303) would initially form a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to yield the pyridazine ring. uchile.clrsc.org The choice of oxidizing agent (e.g., air, mild chemical oxidants) is crucial for the final aromatization step. chemtube3d.com This robust method allows for the construction of the core skeleton from readily available acyclic starting materials.

Modern Catalytic Approaches for the Synthesis of 5-Phenylpyridazine-4-carboxylic Acid

Modern synthetic chemistry has increasingly focused on catalytic methods to improve efficiency, selectivity, and substrate scope. For the synthesis of 5-Phenylpyridazine-4-carboxylic acid, both transition metal-catalyzed cross-coupling and organocatalysis have emerged as powerful strategies.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. mdpi.comnih.gov This reaction is ideally suited for the synthesis of 5-Phenylpyridazine-4-carboxylic acid, following the retrosynthetic pathway that involves a late-stage phenylation.

The typical protocol involves the reaction of a 5-halopyridazine-4-carboxylate ester with phenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and bases, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are commonly employed. nih.govmdpi.com The reaction is compatible with a wide range of functional groups, although the free carboxylic acid can sometimes interfere with the reaction, making the use of an ester protecting group preferable. researchgate.net This method has been successfully used to synthesize a variety of 5-aryl heterocyclic compounds, demonstrating its reliability and versatility. mdpi.com

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Yield | Reference |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 37–72% | mdpi.com |

| 3-Iodochromone | Arylboronic acids | Pd(dppf)₂Cl₂ | K₂CO₃ | N/A | nih.gov |

| Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | N/A | mdpi.com |

This table showcases representative examples of Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted heterocycles and ketones.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysts, often providing milder reaction conditions and avoiding toxic metal residues. Several organocatalytic methods for the synthesis of pyridazines have been developed.

A notable example is the one-pot synthesis of highly functionalized pyridazines from Morita-Baylis-Hillman (MBH) carbonates and diazo compounds. nih.govdntb.gov.ua This reaction proceeds under mild, biologically inspired conditions and tolerates significant variation in substrates, allowing for the creation of a diverse library of substituted pyridazines. nih.gov Another innovative approach is the organophosphorus-catalyzed Diaza-Wittig reaction, which converts substrates containing a diazo functionality into pyridazine derivatives in good to excellent yields using a phospholene oxide catalyst. rsc.org These methods represent a novel and green catalytic approach to synthesizing pyridazine heterocycles, which are considered "privileged structures" in the pharmaceutical industry. rsc.org

Photoredox Catalysis in Pyridazine Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering mild conditions for a variety of chemical transformations. researchgate.netresearchgate.net This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors. nih.govnih.gov These catalytic systems, which can be based on inorganic metal complexes (like ruthenium or iridium) or purely organic dyes, provide a cost-effective and environmentally friendly alternative to classical methods that often require harsh conditions or toxic reagents. nih.govacs.orgmdpi.com

In the context of pyridazine chemistry, photoredox catalysis opens new avenues for direct C–H functionalization, a highly sought-after transformation that avoids the need for pre-functionalized starting materials. nih.govresearchgate.net The general mechanism involves the generation of a radical species which then undergoes a Minisci-type reaction, adding to the electron-deficient pyridazine ring. nih.govacs.org For instance, a method for the C–H arylation of electron-deficient heteroarenes, including pyridazine, has been reported using water as the solvent. acs.org This process demonstrates the potential of photoredox catalysis for green synthesis.

The generation of alkyl radicals from precursors like carboxylic acids, alkyl halides, or sulfonyl chlorides via photoredox catalysis allows for their subsequent addition to the pyridazine core. acs.org This strategy is valuable for introducing alkyl groups, which are important substituents in many biologically active molecules. Similarly, acyl radicals can be generated from aldehydes or carboxylic acids, enabling direct C–H acylation of heteroarenes. acs.org Although less developed, this represents a promising area for the functionalization of pyridazines. acs.org The versatility of photoredox catalysis allows for the formation of C-C, C-N, C-O, and C-S bonds under mild conditions, significantly expanding the toolkit for modifying the pyridazine scaffold. nih.gov

Ruthenium and Palladium Catalysis in Pyridazine Synthesis

Transition-metal catalysis, particularly involving palladium and ruthenium, has become indispensable for the synthesis and functionalization of heterocyclic compounds, including pyridazines. thieme-connect.comacs.org These methods offer high efficiency and selectivity for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for the direct introduction of substituents onto the pyridazine nucleus. thieme-connect.comresearchgate.net The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is one of the most efficient methods for preparing π-conjugated heterocyclic systems. nih.gov It is widely used for the synthesis of biaryl compounds, including phenylpyridazines. The reaction tolerates a wide range of functional groups and proceeds under mild conditions, often using aqueous bases. thieme-connect.comnih.gov For example, 3-chloro-6-methoxypyridazine (B157567) can be coupled with phenylboronic acid using a palladium catalyst to yield 3-methoxy-6-phenylpyridazine. thieme-connect.com

Other significant palladium-catalyzed reactions for pyridazine functionalization include:

Stille Coupling: This reaction couples an organotin compound with an organic halide or triflate. It has been successfully applied to pyridazine triflates for the synthesis of biaryl compounds. thieme-connect.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, enabling the introduction of alkynyl groups onto the pyridazine ring. researchgate.net

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net

Buchwald-Hartwig Amination: This reaction is a method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. thieme-connect.com

These reactions typically start from halogenated pyridazines (e.g., chloropyridazines), which serve as versatile substrates for introducing molecular diversity. thieme-connect.com

Ruthenium Catalysis: Ruthenium catalysts are particularly effective for cycloaddition and cycloisomerization reactions. acs.orgorganic-chemistry.org While direct synthesis of the 5-phenylpyridazine-4-carboxylic acid core via ruthenium catalysis is less commonly reported, these catalysts are pivotal in constructing the broader pyridine (B92270) and pyridazine heterocyclic systems from acyclic precursors. acs.orgnih.gov For instance, ruthenium complexes can catalyze the cycloisomerization of dienynes or 3-azadienynes to form substituted pyridines and other azaheterocycles. acs.orgorganic-chemistry.org This involves the conversion of amides into C-silyl alkynyl imines, followed by a ruthenium-catalyzed protodesilylation and cycloisomerization. organic-chemistry.org Such strategies highlight the potential of ruthenium catalysis in the de novo synthesis of complex heterocyclic frameworks that could be precursors to substituted pyridazines.

Green Chemistry Principles and Sustainable Synthesis of 5-Phenylpyridazine-4-carboxylic Acid

The principles of green chemistry, which aim to design chemical processes that minimize waste and environmental impact, are increasingly influencing the synthesis of pharmaceutical intermediates. primescholars.comjocpr.com Key aspects include the use of safer solvents, energy-efficient reaction conditions, and high atom economy. jocpr.comrsc.org

Solvent-Free and Aqueous Methodologies

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). ewha.ac.kr Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Ultrasound-assisted synthesis of pyrroles and pyridazines has been successfully demonstrated in water via three-component condensation reactions. growingscience.com

Solvent-free, or solid-state, reactions offer another powerful green alternative. High yields (>97%) of pyridazinones have been achieved by simply grinding solid hydrazine with dicarbonyl compounds at ambient temperature. ewha.ac.kr This method is operationally simple, environmentally safe, and avoids the generation of waste other than water and carbon dioxide. ewha.ac.kr

Microwave and Ultrasound Irradiation Techniques

The use of non-conventional energy sources like microwave (MW) and ultrasound irradiation can significantly enhance reaction rates, improve yields, and reduce the need for harsh conditions. researchgate.net These techniques are considered green because they often lead to shorter reaction times and lower energy consumption compared to conventional heating. researchgate.nettandfonline.com

Microwave irradiation is also a well-established technique for accelerating the synthesis of heterocyclic compounds, including pyridazinone derivatives. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Methods for Pyrimidine-2(1H)-thiones (Illustrative Example for Green Techniques) This table illustrates the advantages of ultrasound-assisted synthesis (US) over conventional methods for a related class of heterocycles, showcasing typical improvements in time and yield applicable to pyridazine synthesis.

| Entry | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional Heating | 8-10 h | 75-85 | nih.gov |

| 2 | Ultrasound (US) | 30-45 min | 88-96 | nih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com Reactions with high atom economy, such as cycloadditions and multicomponent reactions, are inherently less wasteful. jocpr.comresearchgate.net

In the synthesis of pyridazines, cycloaddition reactions, like the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynes, are highly atom-economical as all atoms from the reactants (minus extruded nitrogen) are incorporated into the product. rsc.orgorganic-chemistry.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, also exhibit high atom economy. researchgate.net A novel MCR for generating functionalized pyridazines has been developed using high pressure and ultrasonication, representing an atom-economic approach to these heterocycles. researchgate.net

Conversely, classical reactions like the Wittig reaction often have poor atom economy due to the generation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide). primescholars.com Maximizing reaction efficiency not only involves choosing atom-economical reactions but also optimizing reaction conditions to achieve high chemical yields and minimize side products, thereby reducing waste and downstream purification efforts. primescholars.com

Functionalization and Derivatization Strategies for 5-Phenylpyridazine-4-carboxylic Acid

The 5-phenylpyridazine-4-carboxylic acid scaffold possesses two key handles for chemical modification: the carboxylic acid group and the pyridazine ring itself. These sites allow for extensive derivatization to explore structure-activity relationships in drug discovery programs.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into a variety of other functional groups. Standard organic transformations can be applied, including:

Amide Formation: Coupling of the carboxylic acid with various amines using standard peptide coupling reagents (e.g., HATU, HBTU) or after conversion to an acyl chloride is a common strategy. This allows for the introduction of a wide array of substituents. ekb.eg

Esterification: Reaction with alcohols under acidic conditions or via other standard esterification protocols yields the corresponding esters. Methyl 6-oxo-1H-pyridazine-4-carboxylate, for example, is a key intermediate in some synthetic routes. google.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for further functionalization.

Functionalization of the Pyridazine Ring: The pyridazine ring can be functionalized through several methods, primarily by leveraging halogenated intermediates. thieme-connect.comnih.gov For instance, a 6-chloropyridazine-3-carboxylic acid can be synthesized, where the chlorine atom serves as a leaving group for nucleophilic substitution or as a handle for cross-coupling reactions. google.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates SNAr reactions. Halogen substituents can be displaced by nucleophiles such as amines (e.g., hydrazine), alkoxides (e.g., sodium methoxide), or thiolates. nih.govgoogle.com For example, reacting a chloropyridazine derivative with hydrazine hydrate can introduce a hydrazinyl group. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling: As detailed in section 2.3.4, halogenated pyridazines are excellent substrates for Suzuki, Stille, and Sonogashira reactions, enabling the introduction of aryl, heteroaryl, and alkynyl groups. thieme-connect.comthieme-connect.com Pyridazine triflates are also effective coupling partners in these reactions. thieme-connect.com

Ring Transformation and Fused Ring Synthesis: The pyridazine core can be used to construct more complex fused heterocyclic systems. For example, reaction of a pyridazinethione derivative with chloroacetic acid can lead to the formation of a pyridazino[3,4-b] thieme-connect.comresearchgate.netthiazin-6(7H)-one. nih.gov Similarly, reactions of di-functionalized pyridazines can yield pyridazinotriazine derivatives. nih.govresearchgate.net

Table 2: Key Functionalization Reactions

| Reaction Type | Reactant Moiety | Reagents/Conditions | Product Moiety | Reference |

|---|---|---|---|---|

| Amide Coupling | Carboxylic Acid | Amine, Coupling Agent (e.g., HATU) | Amide | ekb.eg |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Ester | google.com |

| Nucleophilic Substitution | Chloropyridazine | Sodium Methoxide | Methoxypyridazine | google.com |

| Nucleophilic Substitution | Chloropyridazine | Hydrazine Hydrate | Hydrazinylpyridazine | nih.gov |

| Suzuki Coupling | Chloropyridazine | Arylboronic Acid, Pd Catalyst | Arylpyridazine | thieme-connect.com |

| Stille Coupling | Pyridazine Triflate | Organostannane, Pd Catalyst | Arylpyridazine | thieme-connect.com |

Modification of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for modification, allowing for the synthesis of a wide range of derivatives such as esters and amides. These functional groups can significantly alter the physicochemical properties of the parent molecule.

Esterification:

The conversion of 5-Phenylpyridazine-4-carboxylic acid to its corresponding esters can be achieved through various established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester.

Another effective method for esterification, particularly for sensitive substrates, involves the use of coupling agents. For instance, the reaction of a related compound, 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, with methanol (B129727) in the presence of a suitable activating agent yields the corresponding methyl ester. nih.gov This suggests that similar approaches could be applied to 5-Phenylpyridazine-4-carboxylic acid.

Table 1: Examples of Esterification Reactions

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid | Methanol, Activating Agent | Methyl 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate | Not specified | nih.gov |

| General Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Variable | msu.edu |

Amidation:

The synthesis of amides from 5-Phenylpyridazine-4-carboxylic acid is a crucial transformation for creating derivatives with diverse biological activities. A study on the synthesis of new carboxamide derivatives bearing a phenylpyridazine core highlights the importance of this modification. nih.gov In this research, various amines were coupled with a pyridazine carboxylic acid to produce a series of carboxamide derivatives. nih.gov

The general procedure for amidation involves the activation of the carboxylic acid, followed by reaction with an amine. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides. The resulting amides of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid were synthesized by reacting the corresponding ester with various amines, demonstrating the feasibility of this sequential approach. nih.gov

Table 2: Examples of Amidation Reactions

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridazine-3-carboxylic acid derivative | Various amines, Coupling agents | Pyridazine-3-carboxamide derivatives | 0.11-2.69 µM (IC₅₀) | nih.gov |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate | Hydrazine hydrate | 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carbohydrazide | Not specified | nih.gov |

| General Carboxylic Acid | Amine, Activating Agent (e.g., DCC, SOCl₂) | Amide | Variable | msu.edu |

Substitution Reactions on the Phenyl Ring (e.g., Electrophilic aromatic substitution)

The phenyl ring of 5-Phenylpyridazine-4-carboxylic acid is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the substituents on the ring, namely the pyridazine moiety and the carboxylic acid group, play a critical role in determining the position of substitution.

The carboxylic acid group is a deactivating, meta-directing group. Conversely, the pyridazine ring, being an electron-deficient heteroaromatic system, also acts as a deactivating group. However, the position of substitution on the phenyl ring will be influenced by the combined electronic effects of both the pyridazine and the carboxylic acid groups. Generally, electrophilic attack is directed to the positions that are least deactivated. In the case of 5-phenylpyridazine, the pyridazine ring would likely direct incoming electrophiles to the meta and para positions of the phenyl ring. The carboxylic acid at position 4 of the pyridazine ring would further influence this directing effect.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The regioselectivity of this reaction on 5-Phenylpyridazine-4-carboxylic acid would be determined by the electronic landscape of the phenyl ring.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using a Lewis acid catalyst like FeBr₃ or AlCl₃. acs.org The position of halogenation would again be governed by the directing effects of the existing substituents.

While specific studies on the electrophilic aromatic substitution of 5-Phenylpyridazine-4-carboxylic acid are not extensively reported, the general principles of these reactions on substituted benzenes provide a strong basis for predicting the outcomes. researchgate.netacs.org

Functionalization of the Pyridazine Core

The pyridazine ring itself can be a target for functionalization, offering another avenue for creating diverse derivatives. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. khanacademy.org

One approach to functionalizing the pyridazine core is through C-H activation. Studies on the C-H activation of 2-phenylpyridine (B120327) catalyzed by transition metals like copper, palladium, and ruthenium have shown that this is a viable method for introducing new bonds to the heterocyclic ring. rsc.org This methodology could potentially be applied to 5-Phenylpyridazine-4-carboxylic acid to introduce substituents directly onto the pyridazine core.

Furthermore, the synthesis of functionalized pyridazines can be achieved through various synthetic routes, including the construction of the pyridazine ring from acyclic precursors. For example, a facile synthesis of 5-aminopyridazine-4-carboxylic acid has been reported, which could serve as a precursor for further derivatization. researchgate.net

Regioselectivity and Stereoselectivity in Derivatization

Controlling the regioselectivity and stereoselectivity during the derivatization of 5-Phenylpyridazine-4-carboxylic acid is crucial for synthesizing specific isomers with desired properties.

Regioselectivity:

Regioselectivity refers to the preferential reaction at one site over another. In the context of 5-Phenylpyridazine-4-carboxylic acid, this is particularly relevant for substitution reactions on both the phenyl and pyridazine rings.

On the Phenyl Ring: As discussed in section 2.5.2, the directing effects of the pyridazine and carboxylic acid groups will govern the regioselectivity of electrophilic aromatic substitution.

On the Pyridazine Core: The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, lead to distinct reactivity at different positions. For instance, nucleophilic substitution reactions are likely to occur at specific positions activated by the ring nitrogens and the carboxylic acid group. A study on the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles highlights the importance of controlling the position of substitution in heterocyclic synthesis. mdpi.com While not directly on pyridazines, the principles of controlling regioselectivity are transferable.

Stereoselectivity:

Stereoselectivity becomes important when creating chiral derivatives of 5-Phenylpyridazine-4-carboxylic acid. If a derivatization reaction introduces a new chiral center, controlling the formation of one stereoisomer over another is often desired. For example, if the carboxylic acid is converted to an amide using a chiral amine, diastereomers may be formed. The synthesis of a meso-form of a dimeric pyridazine derivative in one study underscores the potential for stereochemical complexity in these systems. clockss.org

Achieving high stereoselectivity often requires the use of chiral reagents, catalysts, or auxiliaries. While specific studies on the stereoselective derivatization of 5-Phenylpyridazine-4-carboxylic acid are not widely available, the principles of asymmetric synthesis are well-established and could be applied to this system.

Reactivity and Mechanistic Studies of 5 Phenylpyridazine 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for chemical modification, enabling the synthesis of various derivatives through substitution, decarboxylation, and reduction reactions.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids, proceeding through the attack of a nucleophile on the carbonyl carbon. masterorganicchemistry.comlibretexts.org These reactions typically require the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. libretexts.orglibretexts.org The general mechanism involves an initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org

Esterification: The conversion of 5-Phenylpyridazine-4-carboxylic acid to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a classic approach. libretexts.org However, for more sensitive or sterically hindered substrates, activating agents are often employed. A highly effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This procedure facilitates ester formation under mild, room-temperature conditions, minimizing side reactions. organic-chemistry.org

Amide Formation: The synthesis of amides from 5-Phenylpyridazine-4-carboxylic acid and an amine (primary or secondary) also requires activation. Directly heating the ammonium (B1175870) carboxylate salt formed between the acid and amine can produce the amide, but this often requires high temperatures. libretexts.orglibretexts.org A more common and milder laboratory method involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, using a reagent like thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.comvanderbilt.edu The resulting 5-phenylpyridazine-4-carbonyl chloride can then readily react with an amine to yield the desired amide. masterorganicchemistry.comvanderbilt.edu Alternatively, peptide coupling reagents like DCC can be used to facilitate the direct condensation of the carboxylic acid and amine at ambient temperatures. libretexts.orgmasterorganicchemistry.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also emerged as effective catalysts for direct amidation. nih.gov

Table 1: Nucleophilic Acyl Substitution Reactions An interactive table summarizing common methods for ester and amide formation from a carboxylic acid.

| Product | Reagents | Key Features | Reference |

|---|---|---|---|

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification; equilibrium-driven. | libretexts.org |

| Ester | Alcohol, DCC, DMAP (catalyst) | Steglich Esterification; mild conditions, high yield. | organic-chemistry.org |

| Amide | SOCl₂, then Amine | Via acyl chloride intermediate; highly reactive. | masterorganicchemistry.comvanderbilt.edu |

| Amide | Amine, DCC | Direct coupling; mild conditions. | libretexts.orgmasterorganicchemistry.com |

| Amide | Amine, B(OCH₂CF₃)₃ | Catalytic direct amidation. | nih.gov |

Decarboxylation involves the removal of the carboxyl group, typically released as carbon dioxide. For aromatic carboxylic acids, this process can be challenging. The Hunsdiecker reaction and its variants provide a synthetic route to replace the carboxylic acid function with a halogen. wikipedia.orgbyjus.com The classical Hunsdiecker reaction involves treating the silver salt of a carboxylic acid with bromine in an inert solvent like carbon tetrachloride (CCl₄). wikipedia.orgbyjus.com

The reaction is believed to proceed through a radical mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite (B1234621) intermediate. wikipedia.orgbyjus.com This intermediate undergoes homolytic cleavage of the weak oxygen-bromine bond, followed by decarboxylation of the resulting carboxyl radical to form a phenylpyridazine radical. This radical then abstracts a bromine atom to yield the final halogenated product, 4-bromo-5-phenylpyridazine. wikipedia.org

Modifications to the Hunsdiecker reaction exist, such as the Kochi reaction, which uses lead(IV) acetate (B1210297) and a lithium halide, avoiding the need to prepare the silver salt directly. wikipedia.org Another variant, the Barton decarboxylation, involves converting the carboxylic acid into a thiohydroxamate ester (Barton ester) which then reacts with a halogen source under radical conditions. alfa-chemistry.com These methods can offer improved yields and functional group tolerance for certain substrates. alfa-chemistry.com

Reduction: The carboxylic acid group of 5-Phenylpyridazine-4-carboxylic acid can be reduced to a primary alcohol, yielding (5-phenylpyridazin-4-yl)methanol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide salt and liberate the alcohol. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reduction proceeds via an aldehyde intermediate, which is immediately reduced further to the primary alcohol; isolating the aldehyde is not feasible under these conditions. libretexts.orgchemguide.co.uk

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. Strong oxidative conditions would more likely lead to the degradation of the heterocyclic or aromatic rings.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group attached to the pyridazine (B1198779) ring can undergo electrophilic aromatic substitution, such as nitration, halogenation, or sulfonation. byjus.commasterorganicchemistry.com The pyridazine ring, being an electron-deficient heterocycle, acts as a deactivating group on the phenyl ring, withdrawing electron density through the inductive effect. This deactivation makes the phenyl ring less reactive towards electrophiles than benzene (B151609) itself. numberanalytics.com

The directing effect of the pyridazinyl substituent is primarily meta due to its electron-withdrawing nature. Therefore, electrophilic attack will preferentially occur at the meta-positions of the phenyl ring. The carboxylic acid group, also being electron-withdrawing, further deactivates the entire molecule towards electrophilic substitution. numberanalytics.com Reactions like nitration (using a mixture of nitric acid and sulfuric acid) or bromination (using Br₂ and a Lewis acid catalyst like FeBr₃) would be expected to yield the 5-(3'-nitrophenyl)pyridazine-4-carboxylic acid or 5-(3'-bromophenyl)pyridazine-4-carboxylic acid, respectively. byjus.comlibretexts.org The reaction conditions would likely need to be harsher than those used for benzene due to the deactivating effects of both the pyridazine and carboxylic acid groups. numberanalytics.com

Nucleophilic Attack on the Pyridazine Heterocycle

Pyridazine and its derivatives are classified as electron-deficient heterocycles due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the pyridazine ring susceptible to attack by nucleophiles. The presence of the electron-withdrawing carboxylic acid group at the C4 position further enhances this electrophilic character.

The positions most susceptible to nucleophilic attack are those ortho and para to the ring nitrogens. In 5-phenylpyridazine-4-carboxylic acid, the C3 and C6 positions are activated towards nucleophilic attack. The specific regioselectivity would depend on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles like organolithium reagents or Grignard reagents could potentially add to the C6 position.

Metal Coordination Chemistry of 5-Phenylpyridazine-4-carboxylic Acid

5-Phenylpyridazine-4-carboxylic acid is an excellent candidate for use as a ligand in coordination chemistry. It possesses multiple potential donor sites for binding to metal ions: the two nitrogen atoms of the pyridazine ring and the two oxygen atoms of the deprotonated carboxylate group. nsu.ruwikipedia.org This multi-dentate character allows it to act as a chelating or bridging ligand, forming a wide variety of metal complexes and coordination polymers. nih.govrsc.org

The pyridyl nitrogen atoms can coordinate to a metal center, similar to pyridine (B92270) itself. wikipedia.org The carboxylate group can coordinate in several modes: monodentate (one oxygen binds), bidentate chelating (both oxygens bind to the same metal), or bidentate bridging (each oxygen binds to a different metal center). The combination of the N-donor from the pyridazine ring and the O-donor from the carboxylate group allows the ligand to form stable five- or six-membered chelate rings with a metal ion.

The specific coordination mode and the resulting structure of the metal complex (e.g., discrete mononuclear complexes, one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks) depend on several factors. scispace.comresearchgate.net These include the identity and preferred coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral), the reaction conditions (solvent, temperature, pH), and the presence of any ancillary ligands. rsc.orgscispace.comnih.gov The formation of such coordination compounds can lead to materials with interesting magnetic, fluorescent, or catalytic properties. rsc.orgscispace.com

Table 2: Potential Coordination Modes of 5-Phenylpyridazine-4-carboxylate An interactive table illustrating the possible ways the ligand can bind to metal (M) centers.

| Coordination Site(s) | Binding Mode | Description | Reference |

|---|---|---|---|

| Carboxylate Oxygens | Monodentate | One oxygen atom from the -COO⁻ group binds to the metal. | researchgate.net |

| Carboxylate Oxygens | Bidentate Chelating | Both oxygen atoms of the -COO⁻ group bind to the same metal ion. | scispace.com |

| Carboxylate Oxygens | Bidentate Bridging | The two oxygen atoms of the -COO⁻ group bind to two different metal ions. | rsc.org |

| Pyridazine Nitrogen(s) | Monodentate N-donor | One of the pyridazine nitrogen atoms coordinates to the metal ion. | wikipedia.org |

| Nitrogen and Oxygen | Bidentate N,O-Chelating | A pyridazine nitrogen and a carboxylate oxygen bind to the same metal ion. | scispace.comnih.gov |

Ligand Binding Modes and Geometries with Transition Metals

The 5-Phenylpyridazine-4-carboxylic acid molecule possesses multiple potential coordination sites, primarily the two nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group. This multifunctionality allows it to act as a versatile ligand in the formation of transition metal complexes, exhibiting various binding modes. The specific coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Commonly observed binding modes for similar heterocyclic carboxylate ligands include:

Monodentate Coordination: The ligand can bind to a metal center through a single atom, typically one of the carboxylate oxygens or a pyridazine nitrogen.

Bidentate Chelation: The carboxylate group can coordinate to a single metal ion through both oxygen atoms, forming a stable chelate ring. Alternatively, chelation can occur involving one pyridazine nitrogen and the adjacent carboxylate oxygen.

Bridging Coordination: The ligand can bridge two or more metal centers. This can occur in several ways:

The carboxylate group can bridge two metals in a syn-syn, syn-anti, or anti-anti fashion.

The two nitrogen atoms of the pyridazine ring can coordinate to different metal ions.

A combination of nitrogen and oxygen atoms can be involved in bridging, leading to the formation of extended structures. researchgate.net

The coordination of 5-Phenylpyridazine-4-carboxylic acid to transition metals results in complexes with diverse geometries. The final geometry is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. For instance, coordination to Co(II), Ni(II), and Cu(II) can lead to square planar or tetrahedral geometries, while Cr(III) often forms octahedral complexes. researchgate.net In many documented cases involving similar pyridine-carboxylate ligands, pseudo-octahedral or distorted octahedral geometries are common, especially when water molecules or other ligands are also coordinated to the metal center. researchgate.netnih.gov

Table 1: Potential Coordination Geometries with Transition Metals

| Metal Ion Example | Typical Coordination Number | Common Geometry | Potential Binding Mode of Ligand |

|---|---|---|---|

| Cu(II) | 4 or 6 | Square Planar, Distorted Octahedral | Bidentate (N,O), Bridging |

| Ni(II) | 4 or 6 | Square Planar, Octahedral | Bidentate (N,O), Bridging |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral | Bidentate (N,O), Bridging |

| Zn(II) | 4 | Tetrahedral | Monodentate (O), Bidentate (O,O) |

| Mn(II) | 6 | Octahedral | Bridging (carboxylate) |

| Ag(I) | 2 or 4 | Linear, Tetrahedral | Bridging (N,N or N,O) |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of 5-Phenylpyridazine-4-carboxylic acid to act as a bridging ligand makes it an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net In these structures, the ligand acts as an organic linker, connecting metal ions or metal clusters (known as secondary building units, or SBUs) into one-, two-, or three-dimensional networks. rsc.orgrawdatalibrary.net

Table 2: Characteristics of Coordination Polymers and MOFs with Heterocyclic Carboxylate Linkers

| Feature | Description | Relevance of 5-Phenylpyridazine-4-carboxylic acid |

|---|---|---|

| Dimensionality | Can be 1D, 2D, or 3D networks. | The geometry of the ligand can direct the formation of chains (1D), sheets (2D), or porous frameworks (3D). rawdatalibrary.netacs.org |

| Linker | Organic molecule that connects metal centers. | 5-Phenylpyridazine-4-carboxylic acid serves as the organic linker. |

| SBU | Metal ions or clusters that act as nodes. | Various transition metals (e.g., Zn, Cu, Co, Mn) can act as SBUs. rsc.orgrawdatalibrary.net |

| Porosity | The presence of voids or channels within the structure. | The phenyl group and the specific coordination angles can lead to the formation of porous materials. |

| Synthesis | Typically via solvothermal or hydrothermal methods. | These methods facilitate the crystallization of the extended framework. rsc.org |

Influence of Coordination on Spectroscopic Properties

The coordination of 5-Phenylpyridazine-4-carboxylic acid to a metal ion induces significant changes in its spectroscopic properties, which can be monitored using techniques like FT-IR and UV-Visible spectroscopy. These changes provide valuable information about the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the carboxylic acid group shows a characteristic C=O stretching vibration. Upon deprotonation and coordination to a metal center, the position of this band shifts. The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group (Δν = ν_asym - ν_sym) is often used to infer its coordination mode (monodentate, bidentate chelation, or bridging). Furthermore, new absorption bands typically appear at lower frequencies, which are attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of 5-Phenylpyridazine-4-carboxylic acid is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic phenyl and pyridazine rings. mdpi.com When the ligand coordinates to a transition metal with a partially filled d-orbital, new electronic transitions can occur. These include d-d transitions within the metal ion and ligand-to-metal charge transfer (LMCT) bands. These new bands often appear in the visible region of the spectrum, causing the resulting complexes to be colored. The position and intensity of these bands are sensitive to the identity of the metal and the coordination geometry. nih.govmdpi.com

Table 3: Spectroscopic Changes Upon Coordination

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Coordination to Metal | Information Gained |

|---|---|---|---|

| FT-IR | Sharp C=O stretch of carboxylic acid. | Shift in C=O frequency; appearance of M-O and M-N bands. nih.gov | Confirms coordination and provides insight into the binding mode of the carboxylate group. |

| UV-Vis | π → π* and n → π* transitions in the UV region. | Appearance of d-d transition and/or charge transfer bands, often in the visible region. mdpi.com | Confirms complex formation and provides information on the electronic structure and geometry of the complex. |

| Fluorescence | May exhibit fluorescence depending on the rigidity of the structure. | Quenching or enhancement of fluorescence. Shift in emission wavelength. rawdatalibrary.net | Indicates interaction with the metal and potential for sensing applications. |

Photo-induced Reactivity and Photochemistry of Phenylpyridazine Derivatives

Phenylpyridazine derivatives, possessing extended π-systems and heteroatoms, are expected to exhibit rich and varied photochemistry. Irradiation with UV light can populate excited electronic states, leading to chemical reactions not accessible under thermal conditions. While specific studies on 5-phenylpyridazine-4-carboxylic acid are not extensively documented, the reactivity can be inferred from related systems like other phenyl-substituted heterocycles. psu.edu

Potential photochemical reactions include:

Electrocyclization: In a reaction analogous to the photochemical synthesis of phenanthridines from stilbene-like precursors, intramolecular cyclization between the phenyl ring and the pyridazine ring could be possible, leading to the formation of novel fused polycyclic aromatic systems. nih.gov

Photo-substitution: Irradiation in the presence of other nucleophiles or radical species could lead to substitution reactions on either the phenyl or pyridazine ring. Photochemical methods have been used to achieve arylation of thiophene (B33073) derivatives, suggesting a pathway for C-C bond formation. psu.edu

Photo-degradation: Prolonged exposure to high-energy light can lead to the degradation of the molecule. The azo-like linkage (-N=N-) in the pyridazine ring can be a site of photochemical cleavage or rearrangement, similar to the photofading observed in some azo dyes. scirp.org

Photo-induced Coupling: In the presence of a suitable reaction partner, photo-induced coupling reactions can occur. For example, photo-induced reactions between tetrazoles and carboxylic acids have been reported, highlighting the potential for light-mediated bond formation involving carboxylic acid groups. rsc.org

The specific pathway taken will depend on the wavelength of irradiation, the solvent, and the presence of other reactive species (e.g., oxygen, sensitizers).

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analyses

Understanding the mechanisms of reactions involving 5-Phenylpyridazine-4-carboxylic acid, such as complex formation or photochemical transformations, relies on a combination of kinetic and spectroscopic techniques, often supplemented by computational studies.

Kinetic Analysis: By monitoring the change in concentration of reactants or products over time, the rate law and rate constants for a reaction can be determined. For metal complex formation, techniques like stopped-flow UV-Vis spectroscopy can be used to track the rapid formation of colored complexes, providing insight into the stepwise process of ligand substitution at the metal center.

Spectroscopic Analysis: Spectroscopic methods are invaluable for identifying transient intermediates and final products.

NMR Spectroscopy (¹H, ¹³C): Changes in the chemical shifts of the protons and carbons of the ligand upon metal coordination can confirm binding and provide structural information in solution. researchgate.net

UV-Vis Spectroscopy: As mentioned, this technique is used to monitor the formation of complexes and can be employed to calculate binding constants and determine the stoichiometry of the complex through methods like Job's plot.

Mass Spectrometry: Helps in the characterization of products and intermediates by providing precise mass-to-charge ratio information.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms. researchgate.net They can be used to:

Calculate the geometries of reactants, transition states, and products.

Determine the activation energies for different proposed reaction pathways.

Analyze the electronic structure and bonding, such as through Natural Bond Orbital (NBO) analysis, to understand hyperconjugative interactions and charge transfer. researchgate.net

Simulate spectroscopic data (IR, NMR) to aid in the interpretation of experimental results. nih.gov

Through the synergistic use of these experimental and theoretical methods, a detailed, step-by-step understanding of the reactivity of 5-Phenylpyridazine-4-carboxylic acid can be achieved.

Theoretical and Computational Studies on 5 Phenylpyridazine 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic architecture of a molecule. For 5-Phenylpyridazine-4-carboxylic acid, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are fundamental to its chemical behavior.

Molecular Orbitals and Electron Density Distribution (e.g., HOMO-LUMO analysis)

The electronic properties of 5-Phenylpyridazine-4-carboxylic acid can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and relates to its electron-accepting ability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com

In 5-Phenylpyridazine-4-carboxylic acid, the electron-withdrawing nature of the pyridazine (B1198779) ring and the carboxylic acid group, combined with the electron-donating character of the phenyl ring, creates a complex electronic landscape. Density Functional Theory (DFT) calculations, a common quantum chemical method, can predict the energies and spatial distributions of these orbitals. arxiv.org For analogous compounds like 4-Phenylpyrimidine, the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the pyrimidine (B1678525) ring, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net A similar distribution is expected for 5-Phenylpyridazine-4-carboxylic acid.

The HOMO-LUMO gap is a key determinant of a molecule's bioactivity. irjweb.com A smaller energy gap suggests that the molecule requires less energy to undergo electronic transitions, which can be crucial for its interaction with biological targets. irjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for 5-Phenylpyridazine-4-carboxylic Acid (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Value | Unit |

| EHOMO | -6.85 | eV |

| ELUMO | -2.45 | eV |

| HOMO-LUMO Gap (ΔE) | 4.40 | eV |

| Ionization Potential (I) | 6.85 | eV |

| Electron Affinity (A) | 2.45 | eV |

| Global Hardness (η) | 2.20 | eV |

| Global Softness (S) | 0.45 | eV-1 |

| Electronegativity (χ) | 4.65 | eV |

| Chemical Potential (μ) | -4.65 | eV |

| Electrophilicity Index (ω) | 4.93 | eV |

This data is hypothetical and serves to illustrate the typical parameters obtained from quantum chemical calculations for similar aromatic carboxylic acids. mdpi.com

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwuxiapptec.com The MEP displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. wuxiapptec.com

For 5-Phenylpyridazine-4-carboxylic acid, the MEP map would likely show the most negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group, making these sites susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atom of the carboxylic acid and potentially some regions of the phenyl ring would exhibit a positive potential, indicating sites for nucleophilic interaction. wuxiapptec.com The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for the molecule's behavior in a biological environment. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is intrinsically linked to its activity. Conformational analysis of 5-Phenylpyridazine-4-carboxylic acid involves identifying the most stable arrangement of its atoms. A key aspect is the dihedral angle between the phenyl ring and the pyridazine ring. For similar bicyclic systems, this rotation is often non-planar to minimize steric hindrance. researchgate.net The conformation of the carboxylic acid group, which can exist in syn and anti forms, is also critical and is often influenced by intramolecular hydrogen bonding. ic.ac.uk

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, considering its flexibility and interactions with its environment. wuxiapptec.com By simulating the molecule in a solvent, typically water, MD can explore the conformational landscape and identify the most populated and energetically favorable conformations. This information is vital for understanding how the molecule might bind to a receptor.

Prediction of Reactivity Parameters and Reaction Pathways

Quantum chemical calculations can provide a suite of reactivity descriptors that help predict how 5-Phenylpyridazine-4-carboxylic acid will behave in chemical reactions. Parameters such as ionization potential, electron affinity, global hardness, and softness are derived from HOMO and LUMO energies and offer insights into the molecule's reactivity. mdpi.com

Furthermore, computational methods can be used to model potential reaction pathways. For instance, the reactivity of the carboxylic acid group in esterification or amidation reactions can be explored. youtube.com Similarly, reactions involving the pyridazine ring, such as nucleophilic aromatic substitution, can be computationally modeled to predict activation energies and reaction products. Studies on the reactivity of related pyridazine-4,5-dicarboxylic acid anhydride (B1165640) have shown its susceptibility to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions. researchgate.net

Solvent Effects on Molecular Properties and Reactivity (e.g., continuum solvation models)

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to approximate the effect of a solvent without explicitly including individual solvent molecules. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant.

For 5-Phenylpyridazine-4-carboxylic acid, the polarity of the solvent would affect its electronic structure and conformational preferences. In a polar solvent like water, the charge separation within the molecule would be stabilized, potentially influencing the HOMO-LUMO gap and the MEP. mdpi.com The acidity of the carboxylic acid group is also highly dependent on the solvent environment. mdpi.com Computational studies on related pyridine (B92270) carboxylic acids have demonstrated that the rate of reaction with diazodiphenylmethane (B31153) is significantly higher in protic solvents compared to aprotic solvents, highlighting the importance of solvent-solute interactions.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful computational techniques used in drug discovery to identify and optimize potential drug candidates. These methods involve docking a library of small molecules into the binding site of a target protein to predict their binding affinity and mode of interaction. researchgate.net

Derivatives of 5-Phenylpyridazine-4-carboxylic acid can be designed and evaluated virtually as potential inhibitors for various enzymes. For instance, similar pyrimidine-4-carboxylic acid derivatives have been investigated as xanthine (B1682287) oxidase inhibitors. nih.gov Virtual screening can help in identifying which modifications to the 5-phenylpyridazine-4-carboxylic acid scaffold would enhance its binding to a specific biological target. mdpi.com This approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of 5-Phenylpyridazine-4-carboxylic Acid

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the structural attributes of a series of chemical compounds and their biological activities. nih.govmdpi.com This methodology is pivotal in modern drug discovery, offering a predictive framework to design and screen novel molecules with enhanced potency and desired properties, thereby optimizing the lead discovery process. nih.govfrontiersin.org While specific QSAR studies exclusively focused on derivatives of 5-phenylpyridazine-4-carboxylic acid are not extensively documented in publicly available literature, the principles of QSAR can be theoretically applied to this class of compounds to guide the synthesis of new analogues with potentially improved biological profiles.

The fundamental premise of a QSAR study is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. nih.gov For a series of 5-phenylpyridazine-4-carboxylic acid derivatives, a hypothetical QSAR study would commence with the synthesis of a library of analogues. These derivatives would typically feature systematic variations at different positions of the parent molecule, such as substitutions on the phenyl ring or modifications of the carboxylic acid group.

The biological activity of each derivative would then be determined through in vitro or in vivo assays. This activity is quantified, for instance, as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Subsequently, a wide array of molecular descriptors for each derivative would be calculated using specialized software. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For 5-phenylpyridazine-4-carboxylic acid derivatives, these descriptors would be crucial in understanding interactions with biological targets that are electrostatic in nature.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific conformational indices. The steric bulk of substituents on the phenyl ring, for example, could significantly influence how the molecule fits into a receptor's binding pocket.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of a compound. This is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the potential drug molecules.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms within the molecule.

Once the biological activities and molecular descriptors are tabulated, statistical methods are employed to derive a QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to generate a linear equation that correlates a combination of descriptors with the biological activity. nih.gov More advanced, non-linear methods such as Artificial Neural Networks (ANN) can also be utilized to capture more complex relationships. nih.gov

A hypothetical QSAR equation for a series of 5-phenylpyridazine-4-carboxylic acid derivatives might take the following generalized form:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant

Where 'c' represents the coefficient for each descriptor, indicating its relative importance and whether its influence on the activity is positive or negative.

The predictive power of the developed QSAR model is then rigorously validated using both internal and external validation techniques. A statistically robust and validated QSAR model can be instrumental in predicting the biological activity of yet-to-be-synthesized derivatives of 5-phenylpyridazine-4-carboxylic acid, thereby prioritizing the synthetic efforts towards compounds with the highest predicted potency.

Hypothetical Data for QSAR Modeling of 5-Phenylpyridazine-4-carboxylic Acid Derivatives

The following interactive table illustrates the type of data that would be generated and used in a QSAR study of 5-phenylpyridazine-4-carboxylic acid derivatives. Please note that this data is purely hypothetical and for illustrative purposes only, as specific experimental QSAR studies on this compound series are not available in the reviewed literature.

| Derivative | R-Group (Substitution on Phenyl Ring) | LogP | Molecular Weight ( g/mol ) | Electronic Energy (Hartree) | Predicted Biological Activity (IC50, µM) |

| 1 | H | 2.5 | 214.21 | -750.1 | 15.2 |

| 2 | 4-Cl | 3.2 | 248.65 | -1210.5 | 8.9 |

| 3 | 4-OCH3 | 2.6 | 244.24 | -865.3 | 12.5 |

| 4 | 4-NO2 | 2.4 | 259.21 | -955.8 | 20.1 |

| 5 | 3-F | 2.8 | 232.20 | -850.2 | 10.3 |

| 6 | 2-CH3 | 3.0 | 228.24 | -790.6 | 11.8 |

This table showcases how different substituents on the phenyl ring would alter the physicochemical properties of the parent compound, which would then be correlated with changes in biological activity to build a predictive QSAR model.

Biological Activity and Molecular Mechanisms of 5 Phenylpyridazine 4 Carboxylic Acid and Its Derivatives

Target Identification and Molecular Docking Studies

Computational methods, particularly molecular docking, have been instrumental in identifying potential biological targets for derivatives of 5-phenylpyridazine-4-carboxylic acid. These studies predict the binding affinity and orientation of the compounds within the active sites of proteins, offering insights into their potential as inhibitors or modulators.

One area of focus has been on enzymes essential for microbial survival. For instance, derivatives have been investigated as potential inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Molecular docking studies have helped to elucidate how these compounds might fit into the DHPS active site, guiding the design of more potent antibacterial agents.

The primary mechanism of action explored for these derivatives is enzyme inhibition. By binding to the active site of an enzyme, these compounds can block the access of the natural substrate, thereby halting a critical metabolic pathway.

Research into a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating the pyridazine (B1198779) moiety has demonstrated notable antibacterial and antifungal activity. Molecular docking studies on these compounds identified Escherichia coli dihydrofolate reductase (DHFR) as a potential target. The studies indicated that the pyridazine derivatives could occupy the active site of DHFR, preventing the binding of its natural substrate, dihydrofolic acid. This inhibition disrupts the folic acid synthesis pathway, which is vital for bacterial growth and proliferation.

Another study focused on pyridazine derivatives as potential inhibitors of β-hydroxyacyl-acyl carrier protein dehydratase/isomerase (FabZ), an enzyme involved in the fatty acid synthesis pathway of Helicobacter pylori. Docking analysis suggested that the pyridazine core could establish key interactions within the enzyme's active site.

The table below summarizes the findings from enzyme inhibition studies.

Table 1: Enzyme Inhibition by 5-Phenylpyridazine-4-carboxylic Acid Derivatives

| Target Enzyme | Organism | Derivative Type | Key Finding |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Escherichia coli | 1,3,4-Oxadiazole derivatives with pyridazine core | Potential competitive inhibition by blocking the substrate binding site. |

While enzyme inhibition is a primary focus, the potential for these compounds to interact with cellular receptors is also an area of investigation. The structural features of pyridazine derivatives, including aromatic rings and hydrogen bonding capabilities, make them candidates for binding to various receptor types. However, specific studies detailing the binding of 5-phenylpyridazine-4-carboxylic acid derivatives to specific receptors are limited in publicly available literature. Theoretical studies suggest that the pyridazine scaffold could be adapted to target receptors like the GABA-A receptor, but this requires further experimental validation.

Detailed analysis of protein-ligand interactions, derived from molecular docking simulations, provides a deeper understanding of the binding modes of these compounds. For the pyridazine derivatives targeting E. coli DHFR, the interactions are multifaceted.

Key interactions observed include:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and other functional groups (like hydrazones or oxadiazoles) frequently act as hydrogen bond acceptors, forming bonds with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The phenyl group of the core structure, along with other aromatic moieties, engages in hydrophobic and van der Waals interactions with non-polar residues of the target protein, contributing to binding stability.

Pi-Stacking: Aromatic rings in the ligand can form π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine or tyrosine within the protein's binding pocket.

In the case of FabZ inhibition, docking poses revealed that the pyridazine derivatives could form hydrogen bonds with key residues such as Ser119 and Gln132, while the phenyl ring established hydrophobic interactions within the active site tunnel.

Table 2: Predicted Protein-Ligand Interactions for Pyridazine Derivatives

| Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|

| E. coli DHFR | Not specified in detail | Hydrogen bonding, Hydrophobic interactions |

In Vitro Biological Screening Methodologies and Assays (excluding clinical human trial data)

The potential therapeutic applications of 5-phenylpyridazine-4-carboxylic acid derivatives are assessed using a variety of in vitro screening assays. These tests measure the biological activity of the compounds against specific cell lines or microorganisms.

For antibacterial and antifungal activity, standard methods like the broth microdilution assay are commonly used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. Another common method is the agar (B569324) well diffusion assay, where the size of the inhibition zone around a well containing the compound indicates its antimicrobial potency.

For anticancer evaluation, the MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of the compounds on various cancer cell lines. This assay measures the metabolic activity of cells, which is typically reduced in the presence of a cytotoxic agent.

A study on novel hydrazone derivatives of 5-phenylpyridazine-4-carboxylic acid reported their evaluation against several bacterial and fungal strains, showing moderate to good activity. Similarly, certain pyridazine-based thiadiazole derivatives have been screened against human cancer cell lines, demonstrating potential cytotoxic effects.

Table 3: Summary of In Vitro Screening of 5-Phenylpyridazine-4-carboxylic Acid Derivatives

| Compound Type | Assay Method | Target | General Finding |

|---|---|---|---|

| Hydrazone derivatives | Broth Microdilution | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Moderate to good antimicrobial and antifungal activity observed for some derivatives. |

Research into how these compounds modulate specific cellular pathways is still an emerging field. For derivatives showing anticancer activity in MTT assays, subsequent studies would typically investigate the mechanism of cell death. For example, assays for apoptosis, such as Annexin V-FITC staining or analysis of caspase enzyme activation, could be employed to determine if the compounds induce programmed cell death. However, detailed studies on the specific cellular pathways modulated by 5-phenylpyridazine-4-carboxylic acid derivatives are not extensively documented in the current scientific literature.

The effect of 5-phenylpyridazine-4-carboxylic acid derivatives on gene expression is a highly specific area of research that provides deep mechanistic insights. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis could reveal which genes are up- or down-regulated in response to compound treatment. For example, if a compound is hypothesized to inhibit fatty acid synthesis in bacteria, gene expression analysis could confirm the downregulation of genes within that pathway. At present, comprehensive gene expression profiling related to the activity of these specific compounds is not widely available in published research.

Cell-Free Biochemical Assays

Cell-free biochemical assays are crucial for determining the direct interaction between a compound and its molecular target, devoid of cellular complexities like membrane transport and metabolism. For derivatives of 5-phenylpyridazine-4-carboxylic acid, these assays have been instrumental in elucidating their mechanism of action, particularly as enzyme inhibitors.

One area of investigation involves their role as glucan synthase inhibitors. nih.govresearchgate.net A novel series of sulfonylurea-based piperazine (B1678402) pyridazinone compounds, which are derivatives of the pyridazine structure, were evaluated for their ability to inhibit glucan synthase. nih.govresearchgate.net This enzyme is vital for fungal cell wall synthesis, making it an attractive target for antifungal agents. In these assays, a compound containing a methyl(cyclopropyl)methyl ether moiety demonstrated significant inhibitory activity against glucan synthase from Candida albicans, with a half-maximal inhibitory concentration (IC₅₀) value of 0.07 μg/mL. Another derivative showed an IC₅₀ of 4.6 μg/mL against the same enzyme. researchgate.net

Similarly, pyridazinone derivatives have been assessed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory pathways. A "nonradioactive" in vitro assay was employed to screen for PDE4B inhibition. nih.gov The results from these cell-free systems provide a direct measure of a compound's potency and are foundational for further structure-activity relationship studies.

In the context of antiviral research, derivatives of 4,5-dihydroxypyrimidine (DHP) carboxylic acids, a related chemotype, were tested as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov These biochemical assays revealed that carboxylic acid analogs were generally more potent inhibitors than their corresponding ester or amide counterparts, highlighting the importance of the carboxylic acid group for activity. nih.gov

Furthermore, various heterocyclic carboxylic acid derivatives have been evaluated against xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism whose overactivity can lead to gout. nih.govnih.govnih.govnih.gov For instance, a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed and tested in vitro, with one compound, 9b , exhibiting the most potent enzyme inhibitory activity with an IC₅₀ of 0.132 μM. nih.gov Steady-state enzyme kinetics determined that this compound acts as a mixed-type inhibitor of XO. nih.gov Another study on 1-phenyl-pyrazole-4-carboxylic acid derivatives identified compounds with IC₅₀ values as low as 4.2 nM against xanthine oxidoreductase (XOR). nih.gov Kinetic measurements showed one of these potent compounds to be a mixed-type inhibitor. nih.gov

These examples underscore the utility of cell-free biochemical assays in quantifying the inhibitory potential of 5-phenylpyridazine-4-carboxylic acid derivatives against specific enzymes, providing essential data for lead optimization and understanding their molecular mechanisms.

Structure-Activity Relationships (SAR) for Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of 5-phenylpyridazine-4-carboxylic acid, SAR analyses have been pivotal in identifying key structural features required for their anticancer and antimicrobial effects.